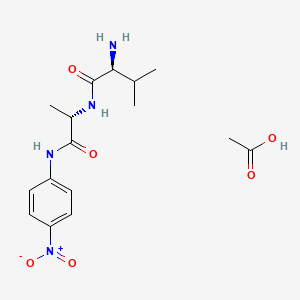
Val-Ala p-Nitroanilide acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Ala p-Nitroanilide acetate salt is a protease substrate . It has an empirical formula of C14H20N4O4 · C2H4O2 . The CAS Number is 108321-94-4 .
Molecular Structure Analysis
The molecular weight of this compound is 368.38 . The InChI key is FKCPQOSQHMADPR-CSDGMEMJSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in ethanol at a concentration of 50 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Conformational Studies of Related Peptides : N-(2,4-dinitrophenyl)-L-Leu–X–L-Pro–L-Val p-nitroanilides, similar in structure to Val-Ala p-Nitroanilide, were studied for their conformations. These compounds were found to form type II′ β-turn structures, indicating a potential for studying protein folding and structural biology (Higashijima, Sato, & Nagai, 1983).
ACE Inhibitory Peptides : Research on various ACE inhibitory peptides, which include sequences similar to Val-Ala, suggests potential applications in developing treatments for hypertension and related cardiovascular diseases. For instance, peptides like Val-Glu-Leu-Tyr-Pro and Ala-Phe-Val-Gly-Tyr-Val-Leu-Pro have shown significant ACE inhibitory activity and antihypertensive effects in rats (Balti et al., 2015).
Antihypertensive Effects of Related Peptides : Research on peptides derived from wakame (Undaria pinnatifida) has identified several with ACE inhibitory properties, like Val-Tyr and Ile-Trp, demonstrating potential for developing natural antihypertensive agents (Satô et al., 2002).
Insect Protein-Derived Peptides and Hypertension : A study on the tripeptide Ala-Val-Phe derived from insect protein showed in vitro ACE inhibitory activity and in vivo antihypertensive effects, suggesting possible applications in nutritional supplements or pharmaceuticals for hypertension management (Vercruysse et al., 2010).
Enzyme Substrate Specificity Studies : Dipeptidyl peptidases that hydrolyze Xaa-Ala-p-nitroanilide, including Val-Ala, provide insights into the specificity of enzymes like Porphyromonas gingivalis. This information is crucial for understanding enzyme mechanisms and designing inhibitors (Fujimura, Hirai, & Shibata, 2002).
Fluorescent Substrates for Metalloendopeptidases : The creation of p-nitroanilides of antranyloyltripeptides, including Val-containing sequences, as fluorescent substrates for metalloendopeptidases, offers a method for studying these enzymes' activity and kinetics (Filippova et al., 1988).
Safety and Hazards
Val-Ala p-Nitroanilide acetate salt is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Val-Ala p-Nitroanilide acetate salt can be achieved through a two-step reaction process involving the coupling of Val-Ala dipeptide with p-nitroaniline followed by acetylation of the resulting product.", "Starting Materials": ["Valine", "Alanine", "p-nitroaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "acetic anhydride"], "Reaction": [ "Step 1: Synthesis of Val-Ala p-Nitroanilide", "1. Dissolve Valine (1 equivalent) and Alanine (1 equivalent) in dry DMF.", "2. Add p-nitroaniline (1.2 equivalents), DCC (1.2 equivalents) and NHS (1.2 equivalents) and stir the reaction mixture at room temperature for 12 hours.", "3. Filter the reaction mixture to remove the dicyclohexylurea by-product.", "4. Concentrate the filtrate and purify the product using column chromatography to obtain Val-Ala p-Nitroanilide.", "Step 2: Acetylation of Val-Ala p-Nitroanilide", "1. Dissolve Val-Ala p-Nitroanilide (1 equivalent) in dry pyridine.", "2. Add acetic anhydride (3 equivalents) and stir the reaction mixture at room temperature for 3 hours.", "3. Quench the reaction by adding water and extract the product with ethyl acetate.", "4. Dry the organic layer over anhydrous sodium sulfate, filter and concentrate the filtrate to obtain Val-Ala p-Nitroanilide acetate salt." ] } | |
CAS No. |
108321-94-4 |
Molecular Formula |
C16H24N4O6 |
Molecular Weight |
368.38 g/mol |
IUPAC Name |
acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4) |
InChI Key |
FKCPQOSQHMADPR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Dichloro-4,4'-bis[3-hydroxy-2-(4-sulfoanilino)-2-butenoylazo]biphenyl](/img/structure/B561178.png)

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)
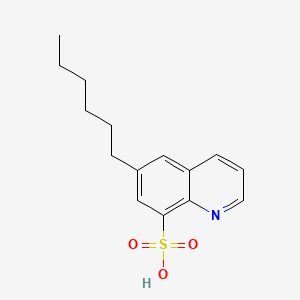
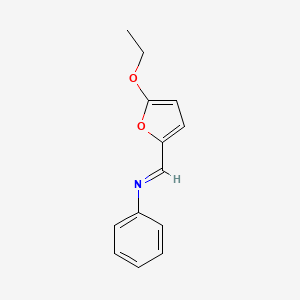
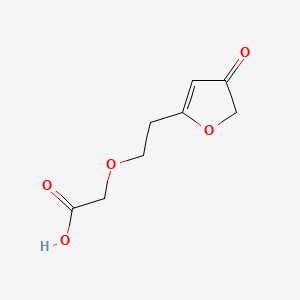
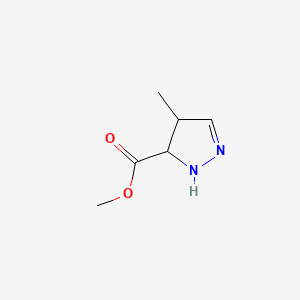

![[3-({2-[2-(2-Bromoacetamido)ethoxy]ethyl}carbamoyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B561192.png)
![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)
